白花素

描述

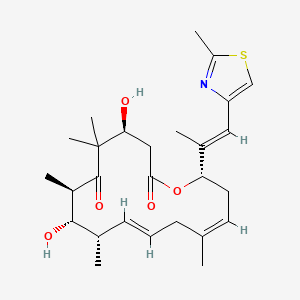

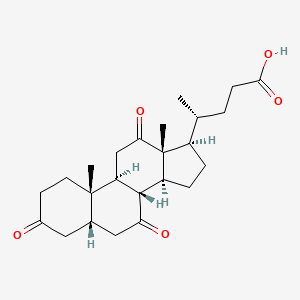

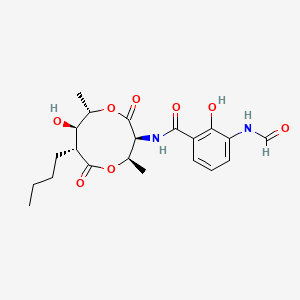

Leucodin is a sesquiterpene lactone derived from Artemisia capillaris . It has been found to inhibit the inflammatory response in macrophages and suppress lipid accumulation in hepatocytes .

Synthesis Analysis

Leucodin is a guaianolide that originates from costunolide . The formation of leucodin proves that guaianolides originate from costunolide . The formation of the lactone ring in sesquiterpene lactones like leucodin occurs via C6-hydroxylation of the germacrene acid and subsequent attack of this hydroxyl group at the C12-atom of the carboxyl group .Chemical Reactions Analysis

Leucodin has been found to suppress lipid accumulation and enhance phosphorylation of AMP-activated protein kinase (AMPK) and acetyl-CoA carboxylase (ACC) in HepG2 cells exposed to ethanol . In addition, leucodin inhibited the expression of sterol regulatory element binding protein-1 (SREBP1) and ACC in ethanol-treated HepG2 cells .科学研究应用

白花素在酒精性肝病中的作用

白花素,一种来自茵陈的倍半萜内酯,在治疗酒精性肝病中显示出潜力。一项由 Shang 等人 (2018) 进行的研究表明,白花素可以抑制巨噬细胞中的炎症反应,并减少肝细胞中的脂质积累。这种作用是通过 P2x7 受体通路实现的,特别是通过 P2x7R-NLRP3 炎症小体的激活。该研究表明白花素具有靶向炎症和脂质代谢的能力,为酒精性肝病提供了一种治疗方法。

其他应用

虽然主要关注白花素,但检索到了几篇关于亮氨酸的研究。尽管与白花素没有直接关系,但这些研究提供了对类似化合物及其潜在应用的更广泛领域的见解。例如,Guo 等人 (2010) 发现,慢性亮氨酸补充剂可以改善肥胖和糖尿病小鼠模型中的血糖控制。这表明氨基酸和相关化合物在代谢调节中的潜力。

作用机制

Target of Action

Leucodin primarily targets the cytochrome P450 enzyme . This enzyme plays a crucial role in the metabolism of organic substances and the biosynthesis of important molecules within the body .

Mode of Action

Leucodin interacts with its target, the cytochrome P450 enzyme, to catalyze the formation of the lactone ring present in sesquiterpene lactones . This interaction results in the conversion of germacrene acid into costunolide . The formation of leucodin from costunolide likely involves more than one enzyme, including a cytochrome P450 enzyme .

Biochemical Pathways

Leucodin affects the biochemical pathway that leads to the formation of sesquiterpene lactones . These are a major class of plant secondary metabolites that are mainly found in the Asteraceae but also occur infrequently in other high plant families and lower plants .

Pharmacokinetics

It’s known that the compound’s action is dependent on nadph and molecular oxygen .

Result of Action

Leucodin has been shown to inhibit the inflammatory response in macrophages and suppress lipid accumulation in hepatocytes . It enhances the phosphorylation of AMP-activated protein kinase (AMPK) and acetyl-CoA carboxylase (ACC) in HepG2 cells exposed to ethanol . Additionally, it inhibits the expression of sterol regulatory element binding protein-1 (SREBP1) and ACC in ethanol-treated HepG2 cells .

Action Environment

It’s known that the formation of leucodin from costunolide is oxygen-dependent

属性

IUPAC Name |

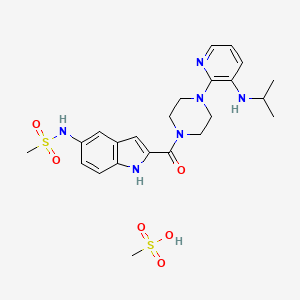

(3S,3aS,9aS,9bS)-3,6,9-trimethyl-3,3a,4,5,9a,9b-hexahydroazuleno[4,5-b]furan-2,7-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O3/c1-7-4-5-10-9(3)15(17)18-14(10)13-8(2)6-11(16)12(7)13/h6,9-10,13-14H,4-5H2,1-3H3/t9-,10-,13-,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJPSSVHNEGMBDQ-NUZBWSBOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2CCC(=C3C(C2OC1=O)C(=CC3=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]2CCC(=C3[C@@H]([C@H]2OC1=O)C(=CC3=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20170810 | |

| Record name | Desacetoxymatricarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20170810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

17946-87-1 | |

| Record name | Leukomisin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17946-87-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Desacetoxymatricarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017946871 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Desacetoxymatricarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20170810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DESACETOXYMATRICARIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1G2W00IRUI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the known biological activities of Leucomisine?

A1: Research suggests that Leucomisine possesses several biological activities, including:

- Anti-allergic activity: Leucomisine exhibits potent inhibitory activity against β-hexosaminidase release from RBL-2H3 cells, suggesting anti-allergic potential. []

- Anti-inflammatory activity: Studies indicate Leucomisine can attenuate inflammatory responses, potentially via modulation of the P2X7 receptor pathway. []

- Antibacterial and immunostimulatory activity: Leucomisine demonstrates antibacterial properties and can stimulate phagocytosis. [, ]

- Anti-hyperlipidemic activity: Leucomisine has been shown to reduce serum free fatty acids and triacylglycerols, and hepatic triacylglycerol content in a rat model of ethanol-induced hyperlipidemia. [] This effect may be attributed to inhibition of lipolysis in adipose tissue. []

- Hypotensive and vasorelaxant effects: Leucomisine exhibits hypotensive and vasorelaxant properties, potentially through calcium channel blockade and nitric oxide production. []

Q2: How does Leucomisine exert its anti-inflammatory effects?

A2: While the exact mechanisms are still under investigation, research suggests that Leucomisine may attenuate inflammation by targeting the P2X7 receptor pathway. [] Further research is needed to fully elucidate the specific molecular targets and downstream signaling pathways involved.

Q3: What is the molecular formula and weight of Leucomisine?

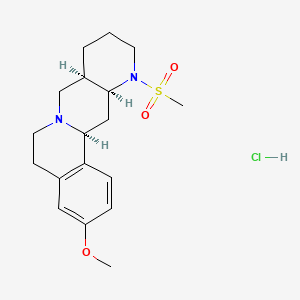

A3: Leucomisine has the molecular formula C15H20O2 and a molecular weight of 232.32 g/mol.

Q4: What spectroscopic data is available for Leucomisine?

A4: Leucomisine has been characterized using various spectroscopic techniques, including:

- Nuclear Magnetic Resonance (NMR) spectroscopy: Both 1H NMR and 13C NMR data are available, providing detailed information about the compound's structure and stereochemistry. [, , ]

- Mass Spectrometry (MS): EI-MS and CI-MS data have been used to determine the molecular weight and fragmentation pattern of Leucomisine. []

- UV-Vis Spectroscopy: UV-Vis spectroscopy provides information about the compound's chromophores and can aid in its identification. []

Q5: Has Leucomisine been synthesized?

A5: Yes, Leucomisine has been successfully synthesized along with several other guaianolides. This synthesis involved a common cationic intermediate derived from (11S)-1β-(mesyloxy) eudesm-3-eno-12,6α-lactone. []

Q6: What analytical methods are used to identify and quantify Leucomisine?

A6: Commonly used analytical techniques include:

- Thin Layer Chromatography (TLC): TLC serves as a rapid and cost-effective method for initial identification and separation. [, , ]

- High Performance Liquid Chromatography (HPLC): HPLC offers higher resolution and sensitivity for both qualitative and quantitative analysis. [, , , ]

- Gas Chromatography (GC): GC, often coupled with MS, allows for the separation and identification of volatile compounds, including Leucomisine. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。